molecular formula C11H18N2O3 B1230401 Isopilocarpic acid CAS No. 34350-99-7

Isopilocarpic acid

Cat. No.: B1230401
CAS No.: 34350-99-7
M. Wt: 226.27 g/mol
InChI Key: WJRPDGADPABWOY-WCBMZHEXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of isopilocarpic acid typically involves the degradation of pilocarpine. One common method is the hydrolysis of pilocarpine under acidic or basic conditions, which leads to the formation of this compound, pilocarpic acid, and isopilocarpine . The reaction conditions often include the use of hydrochloric acid or sodium hydroxide as reagents, and the process is usually carried out at elevated temperatures to accelerate the reaction .

Industrial Production Methods

Industrial production of this compound is not as common as its laboratory synthesis. it can be produced as a byproduct during the large-scale manufacturing of pilocarpine. The degradation products, including this compound, are often separated and purified using high-performance liquid chromatography (HPLC) techniques .

Chemical Reactions Analysis

Types of Reactions

Isopilocarpic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other related compounds.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The precise mechanism of action for isopilocarpic acid is not fully understood. it is believed to function through various pathways, including the suppression of pro-inflammatory cytokines and chemokines, inhibition of cancer cell growth, and antibacterial activity by disrupting bacterial cell walls . The molecular targets and pathways involved in these effects are still under investigation.

Properties

IUPAC Name

(2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRPDGADPABWOY-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC1=CN=CN1C)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H](CC1=CN=CN1C)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187926
Record name Isopilocarpic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34350-99-7
Record name Isopilocarpic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034350997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopilocarpic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPILOCARPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VML9DTP0QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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